APS6-45

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

APS6-45 is an orally active tumor-calibrated inhibitor (TCI). It inhibits RAS/MAPK signaling and exhibits antitumor activity .

Molecular Structure Analysis

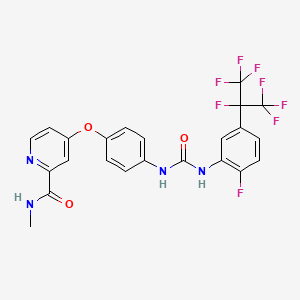

The molecular formula of APS6-45 is C23H16F8N4O3 . The exact structure is not provided in the search results, but it is likely available in the referenced sources.Physical And Chemical Properties Analysis

APS6-45 has a molecular weight of 548.39 .Applications De Recherche Scientifique

Cancer Therapy: Medullary Thyroid Carcinoma (MTC)

APS6-45 has been identified as a potent inhibitor in the treatment of Medullary Thyroid Carcinoma (MTC) , a type of thyroid cancer originating from parafollicular cells. It functions as a Tumor-Calibrated Inhibitor (TCI) , selectively inhibiting the RAS/MAPK signaling pathway, which is crucial for the growth and survival of cancer cells . The compound has shown efficacy in improving survival rates in animal models and exhibits a strong therapeutic index with minimal toxicity .

Pharmacokinetics and Drug Delivery

The compound demonstrates favorable pharmacokinetic properties, such as a relatively long half-life of 5.6 hours and a blood plasma concentration of approximately 10 µM when orally administered at a dose of 20 mg/kg . These characteristics make APS6-45 a promising candidate for oral drug delivery in cancer therapy.

Inhibition of Colony Formation

In vitro studies have shown that APS6-45 can significantly suppress colony formation of MTC cells in soft agar, which is a hallmark of cancer cell aggressiveness . This suggests its potential use in preventing the spread and metastasis of cancer.

RET Kinase Inhibition

APS6-45 is an inhibitor of the RET M918T mutation, often found in MTC, and shows selectivity over other kinases . This specificity could lead to fewer side effects and improved efficacy in targeted cancer treatments.

Antitumor Activity in Xenograft Models

When administered to xenografted nude mice, APS6-45 inhibited the growth of established tumors more potently than other inhibitors like Sorafenib or Cabozantinib . This indicates its strong antitumor activity and potential for clinical application.

Synthetic Chemistry and Drug Design

The complex structure of APS6-45, featuring a perfluoropropan-2-yl group, highlights its relevance in synthetic chemistry for the design of new drugs. The incorporation of fluorine atoms into pharmaceuticals can significantly alter their properties, such as increased stability and bioavailability .

Agricultural Chemistry

Fluorine-containing compounds like APS6-45 are of interest in agricultural chemistry due to their potential for creating new products with improved physical, biological, and environmental properties .

Radiobiology and Imaging

The fluorinated pyridine structure within APS6-45 could be utilized in the synthesis of 18 F-substituted pyridines , which are of special interest as imaging agents in radiobiology for cancer and other diseases .

Mécanisme D'action

Target of Action

The primary targets of APS6-45 are components of the RAS/MAPK signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various forms of cancer .

Mode of Action

APS6-45 acts by inhibiting the RAS/MAPK signaling pathway . It suppresses the growth of certain cancer cells, such as medullary thyroid carcinoma (MTC) cells . APS6-45 exhibits strong inhibitory effects on Ret-mediated transformation, which is a key process in the development of many cancers .

Biochemical Pathways

By inhibiting the RAS/MAPK signaling pathway, APS6-45 affects a number of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the suppression of tumor growth .

Pharmacokinetics

APS6-45 demonstrates favorable pharmacokinetic properties. It is orally active and reaches a concentration of approximately 10 µM in blood plasma when dosed orally . APS6-45 also has a relatively long half-life of 5.6 hours, which is similar to the pharmacokinetic parameters of Sorafenib, a well-known cancer drug .

Result of Action

The molecular and cellular effects of APS6-45’s action are profound. It strongly suppresses the growth of human MTC cells and inhibits the growth of established tumors in xenografted mice . APS6-45 treatment leads to partial or complete responses in a significant proportion of dosed mice .

Safety and Hazards

Propriétés

IUPAC Name |

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPJRHPAMCBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.